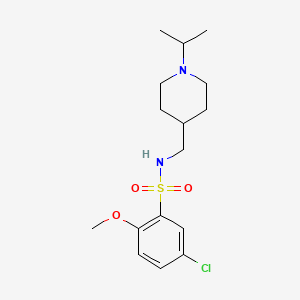![molecular formula C16H15N3O2S2 B2409764 N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide CAS No. 2034473-30-6](/img/structure/B2409764.png)
N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of starting materials such as 2- (3-cyano-6- (thiophen-2-yl)-4,4′- bipyridin-2-yloxy) acetohydrazide . The structures of the synthesized compounds are usually confirmed using spectroscopic methods and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the nature of the reactants and the conditions of the reaction . For instance, pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Scientific Research Applications
Synthesis and Reactivity
Research in organic chemistry frequently explores the synthesis and reactivity of sulfonamide derivatives due to their significance in drug development and material science. For instance, the one-pot synthesis of heterocyclic sulfonamides demonstrates innovative approaches to generating compounds with potential biological activity (Rozentsveig et al., 2013). Such methodologies could be adapted for the synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide, leveraging nucleophilic addition and cyclization reactions to introduce bipyridinyl and thiophene groups.
Antiviral Activity
The exploration of sulfonamides for their antiviral properties is another area of interest. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides uncovered compounds with anti-tobacco mosaic virus activity (Chen et al., 2010). This suggests that modifications of the sulfonamide structure, such as incorporating a bipyridinylmethyl group, could yield new antiviral agents.
Analytical Applications
Sulfonamides also find applications in analytical chemistry, as demonstrated by the development of a biosensor for the detection of sulfapyridine, a sulfonamide antibiotic (El Hassani et al., 2017). This research highlights the potential for this compound to be used in the creation of biosensors, particularly if its unique structure imparts specific interactions with biomolecules or enhances detection capabilities.
Environmental Implications
The interaction of sulfonamides with environmental factors is a critical research area, given their widespread use and persistence. Studies on the chemical incorporation of sulfonamide antimicrobials into natural organic matter, such as the formation of Michael adducts with humic constituents, provide insights into their environmental fate and the potential risks associated with their use (Bialk et al., 2005). This research could inform investigations into the environmental behavior of this compound, especially in terms of its stability and interactions with organic matter.
Mechanism of Action
Target of Action
The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 plays a crucial role in endocytosis, a process that cells use to take in molecules by engulfing them. This makes it a viable target for treating various conditions .
Mode of Action
N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide interacts with its target by binding to the active site of AAK1 . This binding is believed to be irreversible , ensuring steady and prolonged blockade of AAK1 . This interaction results in the inhibition of AAK1, thereby affecting the endocytosis process .
Biochemical Pathways
Endocytosis is involved in many cellular functions, including nutrient uptake, cell adhesion, and immune responses . Therefore, the inhibition of AAK1 could have wide-ranging effects on cellular function.
Pharmacokinetics
The pharmacokinetics of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide involve its Absorption, Distribution, Metabolism, and Excretion (ADME) . The compound is expected to have good bioavailability due to its ability to bind irreversibly to AAK1 . .
Result of Action
The result of the compound’s action is the inhibition of AAK1 , which leads to the disruption of endocytosis . This can have various effects on the cell, depending on the specific role of endocytosis in that cell type. For instance, in neurons, this could affect synaptic transmission, as endocytosis is crucial for the recycling of synaptic vesicles.
Action Environment
The action of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s stability and efficacy .
properties
IUPAC Name |
5-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-12-4-7-16(22-12)23(20,21)19-10-13-5-6-15(18-9-13)14-3-2-8-17-11-14/h2-9,11,19H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSAAQUTEGVJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2409682.png)
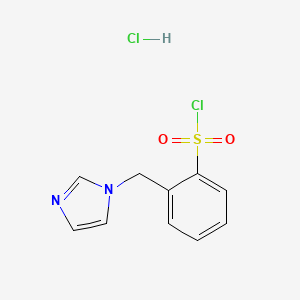
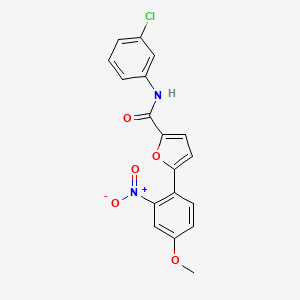
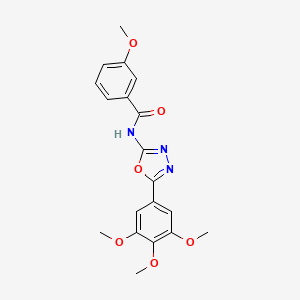
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)
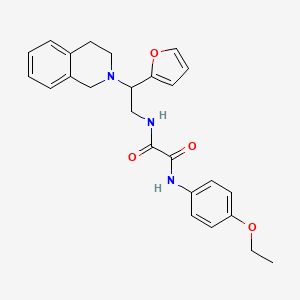
![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)
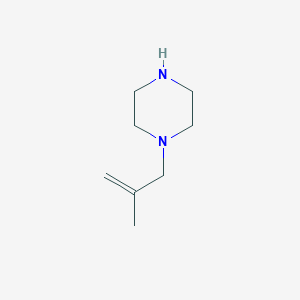
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)
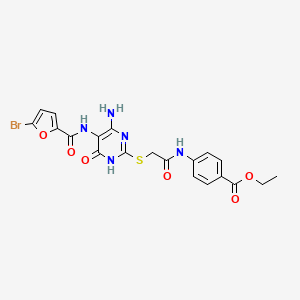
![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)
